Almagel

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

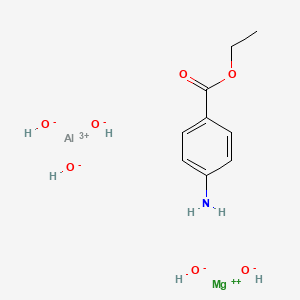

Structure

3D Structure of Parent

Properties

CAS No. |

76741-95-2 |

|---|---|

Molecular Formula |

C9H16AlMgNO7 |

Molecular Weight |

301.51 g/mol |

IUPAC Name |

aluminum;magnesium;ethyl 4-aminobenzoate;pentahydroxide |

InChI |

InChI=1S/C9H11NO2.Al.Mg.5H2O/c1-2-12-9(11)7-3-5-8(10)6-4-7;;;;;;;/h3-6H,2,10H2,1H3;;;5*1H2/q;+3;+2;;;;;/p-5 |

InChI Key |

AFKDOBHQNHKDEE-UHFFFAOYSA-I |

SMILES |

CCOC(=O)C1=CC=C(C=C1)N.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N.[OH-].[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3] |

Other CAS No. |

76741-95-2 |

Synonyms |

Almagel aluminum hydroxide - benzocaine - magnesium hydroxide aluminum hydroxide, benzocaine, magnesium hydroxide drug combination Benzoic acid, 4-amino-, ethyl ester, mixt. with aluminum hydroxide and magnesium hydroxide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Aluminum Magnesium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of aluminum magnesium hydroxide, a widely used antacid combination. It delves into the chemical and physiological processes involved in its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism of Action: A Multi-pronged Approach

The therapeutic efficacy of aluminum magnesium hydroxide is not limited to simple acid neutralization. It employs a multi-faceted strategy that includes rapid and sustained acid neutralization, inhibition of peptic activity, and significant cytoprotective effects on the gastric mucosa.

Acid Neutralization

The primary and most immediate action of aluminum magnesium hydroxide is the chemical neutralization of gastric hydrochloric acid (HCl). This is a direct acid-base reaction that raises the pH of the stomach contents, providing relief from symptoms of hyperacidity. The combination of aluminum hydroxide and magnesium hydroxide offers a balanced and sustained neutralizing effect.

-

Magnesium Hydroxide (Mg(OH)₂): A fast-acting antacid that reacts readily with HCl.[1]

-

Reaction: Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

-

-

Aluminum Hydroxide (Al(OH)₃): A slower-acting antacid that provides a more prolonged effect.[1]

-

Reaction: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O

-

The combination of a fast-acting and a slow-acting component ensures both rapid symptomatic relief and a sustained increase in gastric pH.

Chemical Neutralization Process

References

A Technical Guide to the Synthesis of Aluminum Hydroxide-Magnesium Hydroxide Gel

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of aluminum hydroxide-magnesium hydroxide gel, a widely used active pharmaceutical ingredient (API) in antacid formulations. The document details the co-precipitation synthesis methodology, explores the critical process parameters influencing the final product's physicochemical properties, and provides standardized protocols for characterization. Key performance indicators such as acid-neutralizing capacity (ANC), viscosity, and particle size are discussed in the context of synthesis conditions. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the development and manufacturing of antacid products.

Introduction

Aluminum hydroxide and magnesium hydroxide are commonly co-formulated in antacid preparations to leverage their respective therapeutic benefits and mitigate undesirable side effects. Aluminum hydroxide provides sustained acid neutralization but can be constipating.[1] Conversely, magnesium hydroxide is a fast-acting antacid with laxative properties.[1] Their combination results in a balanced and effective treatment for conditions such as heartburn, acid indigestion, and peptic ulcers.[2]

The synthesis of a combined aluminum hydroxide-magnesium hydroxide gel, often in the form of a hydrotalcite-like layered double hydroxide (LDH), is a critical process that dictates the material's efficacy and physical characteristics.[3] The co-precipitation method is widely employed due to its simplicity and scalability. This guide will focus on the technical aspects of this synthesis method.

Mechanism of Antacid Action

The therapeutic effect of the gel is achieved through the chemical neutralization of excess hydrochloric acid (HCl) in the stomach. The reactions are as follows:

-

Aluminum Hydroxide: Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O[4]

-

Magnesium Hydroxide: Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

These reactions increase the gastric pH, thereby alleviating the symptoms of hyperacidity.

Synthesis by Co-Precipitation

The co-precipitation method involves the simultaneous precipitation of aluminum and magnesium hydroxides from a solution containing their respective salts by the addition of a base. This process allows for the formation of a homogenous, intimately mixed gel with controlled properties.

Key Synthesis Parameters

The physicochemical properties of the final gel are highly dependent on the synthesis conditions. The most critical parameters include:

-

Al:Mg Molar Ratio: This ratio is crucial for balancing the antacid and laxative effects.[2] It also influences the crystalline structure and acid-neutralizing capacity.

-

pH of Precipitation: The pH at which the precipitation is carried out significantly affects the particle size, morphology, and the specific crystalline phase (polymorph) of the hydroxides formed.[5]

-

Temperature: Reaction temperature can influence the rate of crystal growth and the final particle size.

-

Aging Time and Temperature: Allowing the precipitate to age in the mother liquor can lead to changes in crystallinity and particle size.[6][7][8][9]

-

Washing and Drying: The washing step is critical for removing unwanted ions from the precursor salts, while the drying conditions can affect the agglomeration and texture of the final powder.

Data Presentation: Influence of Synthesis Parameters

The following tables summarize the impact of key synthesis parameters on the properties of the resulting gel.

| Parameter | Condition | Effect on Particle Size | Effect on Viscosity | Reference |

| pH | Increasing pH (from 8 to 11) | Increase (e.g., 50 nm to 150 nm) | Can be modified by varying pH | [5] |

| Agitation Rate | Low | Larger particles due to agglomeration | Higher | [5] |

| Temperature | High | Larger particles due to accelerated crystal growth | Lower | [5] |

| Aging | Prolonged | Increased particle size | Can lead to changes | [5] |

| Additives | Suspending agents (e.g., HPMC, carrageenan) | - | Significant increase (e.g., to 600-700 mPa·s) | [10][11] |

Table 1: Effect of Synthesis Parameters on Physical Properties

| Formulation | Al(OH)₃ (mg) | Mg(OH)₂ (mg) | ANC (mEq/dose) | Reference |

| Oral Suspension 1 | 400 - 900 | 400 - 800 | 49.85 ± 0.97 | |

| Chewable Tablet 1 | - | - | 27.70 ± 0.79 | |

| Oral Suspension 2 | 200 | 200 | 11.25 - 29.70 | |

| Alumina-Magnesia | Varies | Varies | >9.02 | [5] |

Table 2: Acid-Neutralizing Capacity (ANC) of Various Formulations

Experimental Protocols

Protocol for Co-Precipitation Synthesis

This protocol describes a general method for the laboratory-scale synthesis of aluminum hydroxide-magnesium hydroxide gel.

Materials:

-

Aluminum salt solution (e.g., 1M AlCl₃ or Al₂(SO₄)₃)

-

Magnesium salt solution (e.g., 1M MgCl₂ or MgSO₄)

-

Alkaline solution (e.g., 2M NaOH or NH₄OH)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of the aluminum and magnesium salts.

-

Mix the salt solutions in the desired Al:Mg molar ratio (e.g., 2:1).

-

Slowly add the alkaline solution to the mixed salt solution under vigorous and constant stirring. A precipitate will form.

-

Continuously monitor the pH of the suspension and maintain it at a constant, predetermined value (e.g., pH 9-10) by adjusting the addition rate of the alkaline solution.

-

After the addition of the base is complete, continue stirring the suspension for a set period (e.g., 1-2 hours) to allow for aging of the precipitate.

-

Separate the precipitate from the solution by filtration or centrifugation.

-

Wash the precipitate multiple times with deionized water to remove residual salts.

-

Dry the resulting gel at a controlled temperature (e.g., 60-80°C) to obtain a fine powder.

Protocol for Acid-Neutralizing Capacity (ANC) Test (USP <301>)

This protocol outlines the standardized method for determining the ANC of an antacid.[5]

Materials:

-

Antacid sample

-

1.0 N Hydrochloric acid (HCl)

-

0.5 N Sodium hydroxide (NaOH)

-

Calibrated pH meter

-

Stirrer

-

Beaker (250 mL)

-

Water bath (37°C)

Procedure:

-

Accurately weigh a quantity of the antacid gel equivalent to the minimum labeled dosage.

-

Transfer the sample to a 250 mL beaker.

-

Add 70 mL of deionized water and stir for 1 minute.

-

Place the beaker in a water bath maintained at 37°C.

-

Accurately pipette 30.0 mL of 1.0 N HCl into the beaker while continuing to stir.

-

Stir for exactly 15 minutes after the addition of HCl.

-

Immediately begin titrating the excess HCl with 0.5 N NaOH until a stable pH of 3.5 is reached and maintained for 10-15 seconds.

-

Record the volume of NaOH used.

-

Calculate the ANC in milliequivalents (mEq) using the formula: ANC (mEq) = (30.0 x Normality of HCl) - (Volume of NaOH used x Normality of NaOH)

Characterization of the Gel

Comprehensive characterization is essential to ensure the quality, safety, and efficacy of the synthesized gel.

-

X-Ray Diffraction (XRD): Used to determine the crystalline structure of the material. Amorphous or poorly crystalline materials are often desired for faster reaction rates.

-

Scanning Electron Microscopy (SEM): Provides information on the morphology and particle size of the gel.

-

Particle Size Analysis: Techniques such as laser diffraction can be used to obtain quantitative data on the particle size distribution, which affects reactivity and suspension stability.

-

Rheological Measurements: A viscometer is used to measure the flow properties of the gel suspension, which is critical for formulation and patient acceptability.

-

Acid-Neutralizing Capacity (ANC): As detailed above, this is a key performance indicator of the antacid's potency.

Conclusion

The synthesis of aluminum hydroxide-magnesium hydroxide gel via co-precipitation is a versatile method that allows for the production of an effective antacid with tailored properties. By carefully controlling synthesis parameters such as the Al:Mg molar ratio, pH, temperature, and aging conditions, researchers and manufacturers can optimize the gel's acid-neutralizing capacity, viscosity, and particle size. The protocols and data presented in this guide provide a foundational framework for the development and characterization of high-quality aluminum hydroxide-magnesium hydroxide antacid formulations.

References

- 1. Evaluation of antacid suspensions containing aluminum hydroxide and magnesium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of antacid suspensions containing aluminum hydroxide and magnesium hydroxide. | Semantic Scholar [semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. data.epo.org [data.epo.org]

- 9. AU2018251519A1 - Suspension comprising aluminum hydroxide and magnesium hydroxide and preparation method therefor - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Characterization of Almagel Components

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core components of Almagel, a widely recognized antacid suspension. The primary active ingredients, Aluminum Hydroxide and Magnesium Hydroxide, are examined through a comprehensive physicochemical lens. This document outlines the key material properties, detailed experimental protocols for their characterization, and the logical workflows necessary for quality control and formulation development. The data and methodologies presented are essential for ensuring the safety, efficacy, and consistency of the final drug product.

Core Component: Aluminum Hydroxide (Algeldrate)

Aluminum Hydroxide, chemically Al(OH)₃, serves as one of the primary acid-neutralizing agents in this compound. Its amphoteric nature allows it to react with stomach acid, forming aluminum chloride and water.[1] It also provides a protective coating on the gastric mucosa.[2][3][4]

Physicochemical Properties of Aluminum Hydroxide

The fundamental properties of pharmaceutical-grade aluminum hydroxide are summarized in the table below. These parameters are critical for predicting its behavior during formulation and its therapeutic action.

| Property | Value / Description | Reference(s) |

| Molecular Formula | Al(OH)₃ | [5] |

| Molecular Weight | 78.00 g/mol | [5] |

| Appearance | White, fine, amorphous, or crystalline powder; gelatinous substance. | [1][5] |

| Solubility | Practically insoluble in water and ethanol; soluble in dilute inorganic acids and alkali hydroxide solutions. | [1][5][6] |

| Density | ~2.42 - 2.43 g/cm³ | [1] |

| Melting Point | 300 °C (Decomposes, losing water) | [1][6] |

| Nature | Amphoteric | [1] |

| Decomposition Reaction | 2Al(OH)₃ → Al₂O₃ + 3H₂O (upon heating) | [1] |

Experimental Characterization of Aluminum Hydroxide

A simple identity test involves dissolving approximately 0.10 g of the substance in 5 mL of sodium hydroxide solution by heating. Upon adding 0.5 g of ammonium chloride to the clear solution, a white, gelatinous precipitate of aluminum hydroxide is formed.[5]

The purity of aluminum hydroxide can be determined via complexometric titration.

Principle: Aluminum ions form a stable complex with a known excess of ethylenediaminetetraacetic acid (EDTA). The unreacted EDTA is then back-titrated with a standardized zinc sulfate solution. This method is preferred because the Al-EDTA complex forms slowly.[7]

Protocol:

-

Sample Preparation: Accurately weigh approximately 1.5 g of the sample, transfer to a beaker, and dissolve in 10 mL of hydrochloric acid with the aid of heat. Transfer the solution to a 500 mL volumetric flask and dilute to volume with water.[8]

-

Titration:

-

Pipette a 20.0 mL aliquot of the sample solution into a flask.

-

Add a precise and excess volume (e.g., 25.0 mL) of 0.05 M edetate disodium (EDTA) titrant.[8]

-

Add 20 mL of an acetic acid-ammonium acetate buffer to maintain pH.[8]

-

Boil the solution for 5 minutes to ensure complete complexation of Al³⁺ with EDTA.[7]

-

Cool the solution to room temperature.

-

Add 50 mL of alcohol and 2 mL of dithizone as an indicator.[8]

-

-

Endpoint: Titrate the excess EDTA with 0.05 M zinc sulfate solution until the color changes from a green-violet to a rose-pink.[8] A blank titration should be performed to make necessary corrections.

XRD is used to identify the crystalline form (e.g., gibbsite, bayerite, nordstrandite) or amorphous nature of the aluminum hydroxide, which can impact its reactivity and dissolution rate.[9][10] Different crystalline forms exhibit unique and characteristic diffraction peaks.[10] For instance, after reaction from aluminum waste, aluminum hydroxide has been observed to show diffraction angles at 2θ values of approximately 18.9°, 20.4°, and 40.6°.[11]

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal decomposition of Al(OH)₃. TGA measures the mass loss as the material is heated, corresponding to dehydration.[12][13] The process typically shows a significant mass loss starting around 200-250 °C.[13][14] DTA reveals the endothermic and exothermic processes; the dehydration of aluminum hydroxide is an endothermic process, absorbing significant heat (~1050 J/g) and starting at approximately 180 °C.[14] These analyses are crucial for understanding the material's stability and composition.

Core Component: Magnesium Hydroxide

Magnesium Hydroxide, Mg(OH)₂, is the second key antacid in this compound. It neutralizes hydrochloric acid to form magnesium chloride and water.[1][4] It is a faster-acting antacid compared to aluminum hydroxide and also possesses a laxative effect, which counteracts the constipating effect of the aluminum component.[4][15]

Physicochemical Properties of Magnesium Hydroxide

| Property | Value / Description | Reference(s) |

| Molecular Formula | Mg(OH)₂ | [1] |

| Molecular Weight | 58.32 g/mol | [1][16] |

| Appearance | White, colorless, odorless powder or crystalline form. | [1] |

| Solubility | Very slightly soluble in water; insoluble in organic solvents. | [1][16] |

| Density | ~2.34 g/cm³ | [1][16] |

| Melting Point | 350 °C (Decomposes) | [1][16] |

| Natural Occurrence | Occurs as the mineral brucite. | [16] |

| Decomposition Reaction | Mg(OH)₂ → MgO + H₂O (upon heating) | [1] |

Experimental Characterization of Magnesium Hydroxide

The quantification of magnesium hydroxide in a mixture can be performed using direct complexometric titration after masking the aluminum ions.

Principle: Magnesium ions are titrated directly with EDTA at a pH of approximately 10, where a stable Mg-EDTA complex is formed. Aluminum ions, which would interfere, are masked by adding triethanolamine.

Protocol:

-

Sample Preparation: Use the same stock solution prepared for the aluminum hydroxide assay.

-

Titration:

-

Endpoint: Titrate with 0.05 M edetate disodium (EDTA) solution until the color changes to a pure blue, indicating that all magnesium has been complexed.[8]

XRD is used to confirm the crystalline structure of Mg(OH)₂, which corresponds to the mineral brucite. The diffraction pattern provides a unique fingerprint for identification and purity assessment.[17]

The thermal decomposition of Mg(OH)₂ occurs at a higher temperature than Al(OH)₃. The dehydration process begins around 332 °C and is an endothermic reaction that absorbs a significant amount of energy (~1389 J/g).[14] This property is also utilized in flame retardant applications but is relevant here for characterizing material purity and stability.

Characterization of the this compound Suspension

The final formulation is a suspension, and its collective properties determine its therapeutic efficacy, stability, and patient acceptability.

Physicochemical Properties of this compound Suspension

| Property | Typical Value / Range | Characterization Method | Reference(s) |

| Acid-Neutralizing Capacity (ANC) | > 5 mEq / dose | USP <301> Back-Titration | [18][19] |

| pH of Suspension | 7.7 - 8.7 | pH Meter | [20] |

| Particle Size | 5 - 10 µm (mean) | Laser Diffraction / Microscopy | [21][22] |

| Viscosity | Varies by brand | Rotational Viscometer | [20] |

| Rheological Behavior | Shear-thinning | Rheometer | [23] |

Key Experimental Protocols for the Suspension

This is the most critical test for an antacid, measuring its total capacity to neutralize acid.

Principle: A known quantity of the antacid suspension is reacted with an excess of standardized hydrochloric acid. The remaining acid, which was not neutralized by the antacid, is then determined by back-titration with a standardized sodium hydroxide solution to a stable endpoint of pH 3.5.[18][24][25][26]

Protocol:

-

Sample Preparation: Shake the antacid suspension well. Accurately weigh an amount equivalent to the minimum labeled dose (e.g., 5 mL) into a 150 mL beaker.[25]

-

Acid Digestion: Add 70 mL of deionized water and stir for 1 minute. Accurately pipette a precise volume (e.g., 30.0 mL) of 1.0 M HCl into the beaker.[25]

-

Reaction: Stir the mixture continuously for 15 minutes, maintaining a constant temperature (e.g., 37 °C) to simulate physiological conditions.[15][25]

-

Back-Titration: Immediately titrate the excess HCl with standardized 0.5 M NaOH solution using a calibrated pH meter. The endpoint is reached when a stable pH of 3.5 is maintained.[24][25][26]

-

Calculation: The ANC, expressed in mEq per dose, is calculated based on the amount of HCl consumed by the drug.

Particle size influences the rate of reaction, texture, and stability of the suspension. A smaller particle size provides a larger surface area for faster acid neutralization.[21] Methods like laser diffraction or dynamic light scattering (DLS) are commonly employed to determine the particle size distribution.[27]

The flow behavior (rheology) of the suspension is critical for dose uniformity, pourability, and the ability to coat the gastric mucosa.[28]

Principle: A rheometer or viscometer is used to measure the viscosity of the suspension as a function of shear rate. Antacid suspensions typically exhibit shear-thinning (pseudoplastic) behavior, where viscosity decreases as the shear rate increases (e.g., during shaking or pouring).[23] Oscillatory tests can also be performed to measure viscoelastic properties (storage modulus G' and loss modulus G''), which provide insight into the gel-like structure and stability of the suspension.[28][29]

Visualized Workflows and Pathways

Acid Neutralization Chemical Pathway

The following diagram illustrates the fundamental chemical reactions responsible for the antacid effect of this compound's core components.

Caption: Core acid neutralization reactions in the stomach.

Experimental Workflow for Acid-Neutralizing Capacity (USP <301>)

This flowchart details the standardized back-titration procedure for determining the ANC of the antacid suspension.

Caption: Standard workflow for the USP <301> ANC test.

General Physicochemical Characterization Workflow

This diagram provides a logical sequence for the comprehensive characterization of an antacid suspension like this compound, from raw materials to the final product.

Caption: Overall workflow for API and final product testing.

References

- 1. snscourseware.org [snscourseware.org]

- 2. aptekacare.com [aptekacare.com]

- 3. This compound A suspention - European OTC medicines. Delivered [bbeautybureau.com]

- 4. uapothecary.com [uapothecary.com]

- 5. cdn.who.int [cdn.who.int]

- 6. chembk.com [chembk.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. scribd.com [scribd.com]

- 9. akjournals.com [akjournals.com]

- 10. Appraisal of alumina and aluminium hydroxide by XRD [wjygy.com.cn]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Evaluation of antacid suspensions containing aluminum hydroxide and magnesium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. byjus.com [byjus.com]

- 17. researchgate.net [researchgate.net]

- 18. Evaluation of the acid-neutralizing capacity and other properties of antacids marketed in Morocco - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. ijpsr.com [ijpsr.com]

- 21. WO1994013304A2 - Antacid composition and method of production - Google Patents [patents.google.com]

- 22. FR2512344A1 - Stable antacid suspension of aluminium and/or magnesium hydroxide(s) - prepd. by mixing powdered prod. with water, fragmenting and dispersing to give particle size of 5-10 microns - Google Patents [patents.google.com]

- 23. Rheological Characterization of Hydrogels from Alginate-Based Nanodispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of acid-neutralizing capacity according to USP<301> | Metrohm [metrohm.com]

- 25. metrohm.com [metrohm.com]

- 26. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 27. benchchem.com [benchchem.com]

- 28. mdpi.com [mdpi.com]

- 29. mdpi.com [mdpi.com]

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structures of Aluminum Hydroxide and Magnesium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂), two inorganic compounds of significant interest in pharmaceutical and materials science. A thorough understanding of their solid-state chemistry, particularly their crystallography, is paramount for controlling their physical and chemical properties, which in turn dictates their functionality in various applications, including as active pharmaceutical ingredients and excipients.

Crystal Structure of Aluminum Hydroxide: A Tale of Four Polymorphs

Aluminum hydroxide, Al(OH)₃, is known to exist in four main crystalline polymorphs: gibbsite, bayerite, doyleite, and nordstrandite.[1][2] These polymorphs share the same chemical formula but differ in the stacking arrangement of their fundamental structural units, which consist of double layers of hydroxyl groups with aluminum ions occupying two-thirds of the octahedral interstices.[2] This arrangement results in neutral sheets that are held together by hydrogen bonds.

The fundamental building block of all aluminum hydroxide polymorphs is a layered structure analogous to that of micas.[1] Each aluminum ion (Al³⁺) is octahedrally coordinated to six hydroxide (OH⁻) groups. Each hydroxide group is shared between two aluminum octahedra.[1] Due to aluminum's +3 charge, only two-thirds of the possible octahedral sites are filled to maintain charge neutrality, creating a dioctahedral sheet structure. The variations in how these dioctahedral sheets are stacked along the c-axis give rise to the different polymorphs.[2]

Gibbsite (γ-Al(OH)₃)

Gibbsite is the most common and stable polymorph of aluminum hydroxide.[3] It possesses a monoclinic crystal system.[4] The structure of gibbsite consists of stacked sheets of linked octahedra, with hydrogen bonds operating between the OH groups of adjacent layers.[5]

Bayerite (α-Al(OH)₃)

Bayerite is another monoclinic polymorph of aluminum hydroxide.[6] It is less common in nature than gibbsite but can be readily synthesized.[7]

Doyleite

Doyleite is a rare, triclinic polymorph of Al(OH)₃.[8][9] Its structure is also composed of similar bilayer sheets but is distinct in the lateral displacement of these layers and its hydrogen bonding pattern.[2]

Nordstrandite

Nordstrandite is another triclinic polymorph of aluminum hydroxide.[10] Its structure is considered to be a combination of gibbsite and bayerite-like stacking sequences.[11]

Crystal Structure of Magnesium Hydroxide: The Brucite Structure

Magnesium hydroxide, Mg(OH)₂, crystallizes in a single, common form known as brucite.[12] Brucite has a trigonal crystal system and a layered structure.[13] Unlike the dioctahedral structure of aluminum hydroxide, brucite possesses a trioctahedral structure.[14]

In the brucite structure, each magnesium ion (Mg²⁺) is octahedrally coordinated to six hydroxide groups.[13] Because magnesium is a divalent cation, all of the octahedral sites within the layers are occupied by Mg²⁺ ions to maintain charge neutrality. These layers are stacked and held together by hydrogen bonds.[15]

Quantitative Crystallographic Data

The following tables summarize the key crystallographic parameters for the polymorphs of aluminum hydroxide and for magnesium hydroxide.

Table 1: Crystallographic Data for Aluminum Hydroxide Polymorphs

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Gibbsite | Monoclinic | P2₁/n | 8.684 | 5.078 | 9.736 | 90 | 94.54 | 90 |

| Bayerite | Monoclinic | P2₁/c | 8.763 | 5.123 | 10.779 | 90 | 90.24 | 90 |

| Doyleite | Triclinic | P1 or P-1 | 5.002 | 5.175 | 4.980 | 97.50 | 118.60 | 104.74 |

| Nordstrandite | Triclinic | P1 | 6.148 | 6.936 | 5.074 | 95.76 | 99.06 | 83.3 |

Data sourced from multiple crystallographic databases and publications.[4][8][16][17][18]

Table 2: Crystallographic Data for Magnesium Hydroxide (Brucite)

| Mineral | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Brucite | Trigonal | P-3m1 | 3.142 | 3.142 | 4.766 | 90 | 90 | 120 |

Data sourced from multiple crystallographic databases and publications.[14][15]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structures of aluminum hydroxide and magnesium hydroxide is primarily achieved through X-ray diffraction (XRD) techniques, including both powder XRD and single-crystal XRD.

Powder X-Ray Diffraction (PXRD) for Phase Identification and Purity

Powder XRD is a rapid and non-destructive technique used for the identification of crystalline phases and to assess the purity of a sample.[19]

Methodology:

-

Sample Preparation: A representative sample of the hydroxide is finely ground to a homogenous powder (typically <10 μm particle size) to ensure random orientation of the crystallites.[20] The powder is then mounted onto a sample holder.

-

Instrument Setup: A powder diffractometer is used, equipped with an X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å), a goniometer to control the angles, and a detector.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at a specific angle (θ). The detector, positioned at an angle of 2θ, records the intensity of the diffracted X-rays. The goniometer scans through a range of 2θ angles.[19]

-

Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is a fingerprint of the crystalline material. The positions of the diffraction peaks (in 2θ) are used to calculate the d-spacings of the crystal lattice planes using Bragg's Law (nλ = 2dsinθ).[19] The obtained d-spacings and their relative intensities are then compared to a database of known crystalline phases, such as the International Centre for Diffraction Data (ICDD), for phase identification.

Single-Crystal X-Ray Diffraction for Complete Structure Determination

Single-crystal XRD provides detailed information about the unit cell dimensions, bond lengths, bond angles, and the precise arrangement of atoms within the crystal lattice.[21]

Methodology:

-

Crystal Growth and Selection: A high-quality single crystal of the hydroxide (typically 0.1-0.3 mm in size) is required.[22] The crystal should be free of cracks and other defects.

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, which allows for precise orientation of the crystal in the X-ray beam.[21]

-

Instrument Setup: A single-crystal diffractometer is used. This instrument allows for the precise rotation of the crystal and the detector to measure the intensity of a large number of diffraction spots.

-

Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are collected by a detector for many different crystal orientations.

-

Structure Solution and Refinement: The collected data are used to determine the unit cell parameters and the space group of the crystal. The positions of the atoms within the unit cell are then determined using computational methods (structure solution). Finally, the atomic coordinates and other structural parameters are refined to achieve the best possible fit between the calculated and observed diffraction data.[21]

Logical Relationships: Synthesis and Decomposition Pathways

The formation of specific aluminum hydroxide polymorphs and the thermal decomposition of both hydroxides follow distinct pathways, which are crucial for controlling the final product in industrial and pharmaceutical manufacturing.

Synthesis of Aluminum Hydroxide Polymorphs

The synthesis of different Al(OH)₃ polymorphs is highly dependent on the reaction conditions, such as pH, temperature, and the presence of certain ions.[7][23]

Caption: Synthesis pathways of aluminum hydroxide polymorphs.

Thermal Decomposition of Aluminum Hydroxide

The thermal decomposition of aluminum hydroxide proceeds through a series of transformations, ultimately leading to the formation of alumina (Al₂O₃).[24][25] The specific intermediate phases depend on factors like heating rate and particle size.

Caption: Thermal decomposition pathway of Gibbsite.

Thermal Decomposition of Magnesium Hydroxide

Magnesium hydroxide undergoes a simpler, one-step thermal decomposition to form magnesium oxide (MgO) and water.[1][26]

Caption: Thermal decomposition of Brucite.

Conclusion

The crystal structures of aluminum hydroxide and magnesium hydroxide are fundamentally based on layered arrangements of metal-hydroxyl octahedra. The polymorphism of aluminum hydroxide arises from different stacking sequences of its dioctahedral sheets, while the consistent trioctahedral structure of magnesium hydroxide results in the single brucite form. A detailed understanding of these crystal structures, obtained through rigorous experimental techniques like X-ray diffraction, is essential for controlling the synthesis and predicting the behavior of these materials in pharmaceutical and industrial applications. The logical pathways of their formation and decomposition provide a framework for the targeted production of materials with desired properties.

References

- 1. Thermal Decomposition of Magnesium Hydroxide [jstage.jst.go.jp]

- 2. [PDF] The crystal chemistry of doyleite, Al(OH)3 | Semantic Scholar [semanticscholar.org]

- 3. Gibbsite – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. Refinement of the crystal structure of gibbsite, Al(OH)3 [degruyterbrill.com]

- 6. handbookofmineralogy.org [handbookofmineralogy.org]

- 7. Formation Mechanism of Aluminum Hydroxide Polymorphs | Clays and Clay Minerals | Cambridge Core [resolve.cambridge.org]

- 8. handbookofmineralogy.org [handbookofmineralogy.org]

- 9. Doyleite - Wikipedia [en.wikipedia.org]

- 10. handbookofmineralogy.org [handbookofmineralogy.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. handbookofmineralogy.org [handbookofmineralogy.org]

- 13. researchgate.net [researchgate.net]

- 14. Brucite – Virtual Museum of Molecules and Minerals [virtual-museum.soils.wisc.edu]

- 15. Brucite - Wikipedia [en.wikipedia.org]

- 16. mp-560572: Al(HO)3 (monoclinic, P2_1/c, 14) [legacy.materialsproject.org]

- 17. mindat.org [mindat.org]

- 18. Nordstrandite Mineral Data [webmineral.com]

- 19. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 20. USGS Information Handout: X-Ray Powder Diffraction [pubs.usgs.gov]

- 21. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 22. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 23. mdpi.com [mdpi.com]

- 24. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 25. chalcochemicals.com [chalcochemicals.com]

- 26. meixi-mgo.com [meixi-mgo.com]

Almagel as a Colloidal Suspension System: An In-depth Technical Guide

This technical guide provides a comprehensive overview of Almagel, a widely utilized antacid, focusing on its core properties as a colloidal suspension system. Tailored for researchers, scientists, and drug development professionals, this document delves into the physicochemical characteristics, mechanisms of action, and the experimental methodologies used to characterize this pharmaceutical formulation.

Introduction

This compound is an oral pharmaceutical preparation primarily used to neutralize gastric acid and alleviate symptoms of heartburn, indigestion, and stomach ulcers. Its efficacy is intrinsically linked to its formulation as a colloidal suspension. The active ingredients, typically a combination of aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂), exist as fine particles dispersed within a liquid medium. This colloidal nature is critical for its therapeutic action, influencing its coating ability, reactivity, and overall stability.

The combination of aluminum and magnesium hydroxides offers a balanced therapeutic profile; aluminum hydroxide can induce constipation, while magnesium hydroxide has a laxative effect, thus mitigating these potential side effects when used in combination[1].

Physicochemical Properties of this compound as a Colloidal Suspension

The performance of this compound as an antacid is governed by several key physicochemical parameters that are characteristic of colloidal suspensions. These include particle size distribution, zeta potential, and rheological behavior. While specific data for the commercial product "this compound" is limited in publicly available research, extensive studies on analogous aluminum hydroxide and magnesium hydroxide colloidal suspensions provide valuable insights into its expected properties.

Particle Size Distribution

The particle size of the suspended active ingredients is a critical factor influencing the rate of acid neutralization and the coating of the gastric mucosa. Smaller particles provide a larger surface area for reaction with gastric acid. Dynamic Light Scattering (DLS) is a common technique for measuring the particle size distribution of colloidal systems.

Table 1: Particle Size Data for Aluminum Hydroxide and Magnesium Aluminum Hydroxide Suspensions

| Suspension Type | Median Particle Size (d50) | Polydispersity Index (PDI) | Reference |

| Aluminum Hydroxide (Alhydrogel®) | 2677 ± 120 nm | High | [2] |

| Diluted Aluminum Hydroxide (1 mg/mL in UPW) | 1257 ± 54 nm | 0.20 ± 0.02 | [2] |

| Magnesium Aluminum Hydroxide | 70 - 130 nm | Not Reported | [3] |

Zeta Potential

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a suspension and is a key indicator of its stability. A high absolute zeta potential (typically > ±30 mV) indicates good stability, as the particles will repel each other, preventing aggregation and sedimentation. The zeta potential of antacid suspensions is influenced by the pH of the medium and the presence of any electrolytes or stabilizers. Laser Doppler Electrophoresis is the standard method for determining zeta potential.

Table 2: Zeta Potential Data for Aluminum Hydroxide and Magnesium Aluminum Hydroxide Suspensions

| Suspension Type | Zeta Potential (mV) | Conditions | Reference |

| Aluminum Hydroxide (Alhydrogel®) | +10.96 ± 0.50 mV | Native form | [2] |

| Diluted Aluminum Hydroxide (1 mg/mL in UPW) | +13.63 ± 0.78 mV | Diluted | [2] |

| Magnesium Aluminum Hydroxide | +3.7 x 10⁻⁸ m²/Vs (electrophoretic mobility) | pH 5 | [3] |

| Magnesium Aluminum Hydroxide | +0.5 x 10⁻⁸ m²/Vs (electrophoretic mobility) | pH 12.3 | [3] |

Rheological Properties

The rheological profile of this compound, specifically its viscosity and flow behavior, is crucial for its pourability, palatability, and ability to adhere to the esophageal and gastric mucosa. Antacid suspensions are typically non-Newtonian fluids, often exhibiting pseudoplastic or plastic flow with some degree of thixotropy. This means their viscosity decreases under shear stress (e.g., shaking or swallowing) and they can form a gel-like structure at rest.

Table 3: Rheological and Physical Properties of this compound and Analogue Suspensions

| Parameter | This compound-A Sol. Or.[3] | 2% Magnesium Aluminum Hydroxide Dispersion[3] |

| Appearance | White or almost white suspension | Not reported |

| pH | 7.9 | ~7 (at isoelectric point) |

| Viscosity | 1822 mPa·s | Almost Newtonian flow (develops yield value with salt) |

| Relative Density | 1.08 | Not reported |

| Sedimentation | No stratification for not less than 5 minutes | Not reported |

| Acid-Neutralizing Capacity | Not less than 26 ml of 0.1 mol/l HCl per g | Not reported |

Mechanism of Action

Acid Neutralization

The primary mechanism of action of this compound is the chemical neutralization of hydrochloric acid (HCl) in the stomach. The aluminum hydroxide and magnesium hydroxide react with HCl to form aluminum chloride, magnesium chloride, and water, thereby increasing the gastric pH.

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

This reduction in acidity alleviates the symptoms of acid reflux and provides a more favorable environment for the healing of peptic ulcers.

Cytoprotective Effects

Beyond simple acid neutralization, the aluminum hydroxide component of this compound is believed to exert a cytoprotective effect on the gastric mucosa. This is thought to be mediated by the stimulation of endogenous prostaglandin E2 (PGE2) synthesis[4]. Prostaglandins are lipid compounds that play a crucial role in maintaining the integrity of the gastric mucosal barrier.

The proposed signaling pathway involves the binding of PGE2 to its receptors on gastric mucosal cells, leading to downstream signaling cascades that promote mucus and bicarbonate secretion, increase mucosal blood flow, and inhibit apoptosis (programmed cell death) of gastric epithelial cells[5][6]. The EP1, EP2, and EP4 receptor subtypes have been implicated in these protective effects[5][6][7].

Experimental Protocols

The characterization of this compound as a colloidal suspension involves a suite of analytical techniques. Below are detailed methodologies for key experiments.

Particle Size Analysis by Dynamic Light Scattering (DLS)

-

Objective: To determine the mean hydrodynamic diameter and particle size distribution of the suspended particles.

-

Instrumentation: A DLS instrument equipped with a laser source and a photodetector (e.g., Malvern Zetasizer).

-

Sample Preparation:

-

Thoroughly shake the this compound suspension to ensure homogeneity.

-

Dilute the suspension with deionized water or a suitable buffer to a concentration that is appropriate for the instrument (typically a slightly turbid appearance). The dilution medium should be filtered to remove any particulate contaminants.

-

The diluted sample is then transferred to a clean, dust-free cuvette.

-

-

Measurement Parameters:

-

Temperature: 25°C

-

Equilibration Time: 2-5 minutes

-

Measurement Angle: Typically 173° (backscatter)

-

Number of Runs: 3-5 replicate measurements

-

-

Data Analysis: The autocorrelation function of the scattered light intensity is analyzed using the Stokes-Einstein equation to calculate the hydrodynamic diameter and the polydispersity index (PDI).

Zeta Potential Measurement by Laser Doppler Electrophoresis (LDE)

-

Objective: To determine the surface charge of the suspended particles and assess the stability of the suspension.

-

Instrumentation: A zeta potential analyzer, often integrated with a DLS system.

-

Sample Preparation:

-

The this compound suspension is diluted with an appropriate medium (e.g., deionized water or a buffer of known ionic strength).

-

The diluted sample is injected into a specialized folded capillary cell, ensuring no air bubbles are present.

-

-

Measurement Parameters:

-

Applied Voltage: Set according to the instrument's recommendations.

-

Temperature: 25°C

-

Number of Runs: 3-5 replicate measurements.

-

-

Data Analysis: The instrument measures the electrophoretic mobility of the particles under an applied electric field. The Smoluchowski model is then used to convert the electrophoretic mobility into the zeta potential.

Rheological Analysis by Rotational Viscometry

-

Objective: To characterize the flow behavior and viscosity of the this compound suspension.

-

Instrumentation: A rotational viscometer or rheometer (e.g., Brookfield viscometer or a cone-and-plate rheometer).

-

Sample Preparation:

-

The this compound suspension is brought to the desired measurement temperature (e.g., 25°C).

-

An appropriate volume of the undiluted sample is placed in the sample holder of the instrument.

-

-

Measurement Protocol (for a controlled-rate rheometer):

-

Flow Curve: The shear rate is ramped up from a low value (e.g., 0.1 s⁻¹) to a high value (e.g., 100 s⁻¹) and then ramped back down. The corresponding shear stress is measured.

-

Thixotropy Loop: The area between the upward and downward flow curves provides an indication of the thixotropic behavior of the suspension.

-

-

Data Analysis: The viscosity is plotted as a function of the shear rate to determine the flow behavior (e.g., Newtonian, pseudoplastic, plastic). For plastic fluids, the yield stress can be determined.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the physicochemical characterization of an antacid colloidal suspension like this compound.

Signaling Pathway for Cytoprotection

This diagram illustrates the proposed signaling pathway for the cytoprotective effect of the aluminum hydroxide component of this compound via prostaglandin E2 stimulation.

Conclusion

The formulation of this compound as a colloidal suspension is fundamental to its therapeutic efficacy. The physicochemical properties, including particle size, zeta potential, and rheology, are critical quality attributes that dictate its performance in neutralizing gastric acid and protecting the gastric mucosa. A thorough understanding and characterization of these properties, using the experimental methodologies outlined in this guide, are essential for the development, quality control, and optimization of such antacid formulations. The dual mechanism of acid neutralization and prostaglandin-mediated cytoprotection underscores the sophisticated design of this seemingly simple pharmaceutical preparation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 5. Prostaglandin E2 protects gastric mucosal cells from apoptosis via EP2 and EP4 receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Gastric cytoprotection by prostaglandin E₂ and prostacyclin: relationship to EP1 and IP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The roles of prostaglandin E receptor subtypes in the cytoprotective action of prostaglandin E2 in rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Principles of Acid Neutralization by Almagel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the fundamental principles governing the acid-neutralizing action of Almagel, a widely utilized antacid preparation. The core of this compound's efficacy lies in the synergistic action of its active pharmaceutical ingredients: aluminum hydroxide and magnesium hydroxide. This document will elucidate the chemical reactions, quantitative measures of efficacy, and the experimental methodologies used to characterize its activity.

The Chemical Foundation of Neutralization

The primary mechanism of this compound is direct chemical neutralization of gastric hydrochloric acid (HCl). This acid-base reaction involves the hydroxides of aluminum and magnesium reacting with HCl to produce salt and water, thereby increasing the pH of the stomach contents.[1][2]

Aluminum Hydroxide Reaction:

Aluminum hydroxide reacts with hydrochloric acid in a stepwise manner. The overall balanced chemical equation is:

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O[3][4]

Magnesium Hydroxide Reaction:

Magnesium hydroxide reacts with hydrochloric acid according to the following balanced equation:

Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O[3]

The combination of these two hydroxides provides a balanced therapeutic effect. Magnesium hydroxide is known for its rapid onset of action, while aluminum hydroxide provides a more sustained acid-neutralizing effect.[4] Furthermore, the constipating effect of aluminum hydroxide is often offset by the laxative effect of magnesium hydroxide.

The chemical neutralization process can be visualized as a direct interaction between the hydroxide ions (OH⁻) from the this compound components and the hydrogen ions (H⁺) from the hydrochloric acid.

References

The Core of Relief: An In-depth Technical Guide to the Solubility and Dissolution Kinetics of Almagel Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the critical physicochemical properties of the active pharmaceutical ingredients (APIs) in Almagel: aluminum hydroxide and magnesium hydroxide. This compound is a widely utilized antacid preparation, and its therapeutic efficacy is intrinsically linked to the solubility and dissolution kinetics of its components in the gastric environment. This document details the pH-dependent solubility of each hydroxide, outlines their dissolution mechanisms in acidic media, and provides established experimental protocols for their characterization. The guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the formulation, characterization, and optimization of antacid products.

Introduction to this compound and its Active Components

This compound is a combination antacid product designed for the symptomatic relief of conditions associated with excessive stomach acid, such as heartburn, acid indigestion, and discomfort arising from inflammatory or erosive changes in the upper gastrointestinal tract.[1] The primary active ingredients are aluminum hydroxide [Al(OH)₃] and magnesium hydroxide [Mg(OH)₂].[1] Some formulations of this compound may also include simethicone, an anti-foaming agent that helps to alleviate gas and bloating, or benzocaine, a local anesthetic for pain relief.[1]

The therapeutic action of this compound relies on the chemical neutralization of hydrochloric acid (HCl) in the stomach by its basic hydroxide components.[2][3] The speed and duration of this neutralization are directly influenced by the solubility and dissolution rate of the aluminum and magnesium hydroxides in the acidic gastric environment.

Physicochemical Properties of Active Ingredients

A fundamental understanding of the physicochemical properties of aluminum hydroxide and magnesium hydroxide is essential for comprehending their behavior in a pharmaceutical formulation and within the gastrointestinal tract.

Aluminum Hydroxide

Aluminum hydroxide is an inorganic compound that exists as a white, amorphous powder.[4][5] It is practically insoluble in water but exhibits amphoteric properties, meaning it is soluble in both acids and strong alkalis.[4][5][6] This amphoterism is a key factor in its function as an antacid.

Table 1: Physicochemical Properties of Aluminum Hydroxide

| Property | Value | References |

| Chemical Formula | Al(OH)₃ | [4] |

| Molar Mass | 78.00 g/mol | [5] |

| Appearance | White amorphous powder | [4][5] |

| Density | ~2.42 g/cm³ | [4][7] |

| Melting Point | Decomposes at ~300 °C | [7] |

| Solubility in Water | Practically insoluble (0.0001 g/100 mL) | [8] |

| Isoelectric Point | ~pH 7.7 | [9][10] |

Magnesium Hydroxide

Magnesium hydroxide is also an inorganic compound, occurring naturally as the mineral brucite.[11] It is a white solid with low solubility in water.[12][13] Unlike aluminum hydroxide, it is not amphoteric and primarily acts as a base.

Table 2: Physicochemical Properties of Magnesium Hydroxide

| Property | Value | References |

| Chemical Formula | Mg(OH)₂ | [12][13] |

| Molar Mass | 58.32 g/mol | [13] |

| Appearance | White, fine, amorphous powder | [14] |

| Density | ~2.34 g/cm³ | [13] |

| Melting Point | 350 °C (decomposes) | [9] |

| Solubility in Water | Very low (Ksp = 5.61 x 10⁻¹²) | [11][12] |

| pH of Saturated Solution | ~10.5 | [6] |

Solubility of this compound Components

The solubility of aluminum hydroxide and magnesium hydroxide is highly dependent on the pH of the surrounding medium. This is a critical factor in their performance as antacids, as their ability to neutralize acid is contingent upon their dissolution in the acidic environment of the stomach.

pH-Dependent Solubility of Aluminum Hydroxide

Due to its amphoteric nature, the solubility of aluminum hydroxide is minimal in the near-neutral pH range and increases significantly in both acidic and alkaline conditions.[9][10]

-

In acidic media (low pH): Aluminum hydroxide acts as a base, reacting with H⁺ ions to form soluble aluminum cations (Al³⁺).[9] Al(OH)₃(s) + 3H⁺(aq) ⇌ Al³⁺(aq) + 3H₂O(l)

-

In alkaline media (high pH): It acts as a Lewis acid, forming the soluble tetrahydroxoaluminate ion ([Al(OH)₄]⁻).[8] Al(OH)₃(s) + OH⁻(aq) ⇌ [Al(OH)₄]⁻(aq)

Table 3: Quantitative Solubility of Aluminum Hydroxide as a Function of pH at 25°C

| pH | Solubility (mol/L) |

| 4.0 | 1 x 10⁻³ |

| 5.0 | 1 x 10⁻⁶ |

| 6.0 | 1 x 10⁻⁷ |

| 7.0 | 2 x 10⁻⁷ |

| 8.0 | 1 x 10⁻⁶ |

| 9.0 | 1 x 10⁻⁵ |

| 10.0 | 1 x 10⁻⁴ |

| 11.0 | 1 x 10⁻³ |

| 12.0 | 1 x 10⁻² |

| Data derived from the work of Gayer, Thompson, and Zajicek (1958) as cited in Benchchem.[9] |

pH-Dependent Solubility of Magnesium Hydroxide

Magnesium hydroxide has a very low solubility in water, which is reflected in its low solubility product constant (Ksp).[11][12] Its solubility significantly increases in acidic conditions due to the neutralization of hydroxide ions, which shifts the solubility equilibrium to the right, promoting further dissolution.[15][16]

Mg(OH)₂(s) ⇌ Mg²⁺(aq) + 2OH⁻(aq)

In the presence of stomach acid (HCl), the hydroxide ions are consumed:

2H⁺(aq) + 2OH⁻(aq) → 2H₂O(l)

This consumption of hydroxide ions drives the dissolution of more magnesium hydroxide.[15]

Table 4: Quantitative Solubility of Magnesium Hydroxide as a Function of pH

| pH | Solubility ( g/100 mL) | Reference |

| ~7.0 (neutral) | Very low; insoluble | [17] |

| 25 °C (in water) | 0.00064 | [11] |

| 100 °C (in water) | 0.004 | [11] |

| Buffered at 8.80 | 0.82 | [14] |

| Note: A comprehensive table of magnesium hydroxide solubility across a wide pH range is not readily available in the surveyed literature. The provided data points illustrate the general trend of low solubility in neutral to alkaline conditions. |

Dissolution Kinetics of this compound Components

The rate at which aluminum hydroxide and magnesium hydroxide dissolve in the stomach is a key determinant of the onset and duration of their acid-neutralizing effect.

Dissolution in Simulated Gastric Fluid

The United States Pharmacopeia (USP) provides standardized methods for dissolution testing, often employing USP Apparatus II (the paddle apparatus) and simulated gastric fluid (SGF) to mimic in vivo conditions.[18][19] SGF typically consists of hydrochloric acid and sodium chloride, with a pH of about 1.2, and may or may not contain pepsin.[20][21]

The dissolution of both aluminum hydroxide and magnesium hydroxide in acidic media is a surface reaction. The rate of dissolution is influenced by factors such as the surface area of the particles, the temperature, the concentration of the acid, and the agitation rate.[22][23][24]

Influence of Other Components

-

Simethicone: Simethicone is an inert silicone polymer that acts as an anti-foaming agent. While it is not expected to chemically react with the hydroxides or the gastric acid, its presence in the formulation could potentially affect the wetting and deaggregation of the hydroxide particles, which may in turn influence their dissolution rate. However, specific studies quantifying this effect are limited.

-

Gel Base: this compound is formulated as a suspension or gel. The viscosity and composition of the gel base can impact the dispersion of the active ingredients in the stomach and their accessibility to the gastric acid, thereby influencing the overall dissolution and neutralization kinetics.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

This method is a standard technique for determining the equilibrium solubility of a compound.[9]

-

Preparation of Media: Prepare a series of buffer solutions with a range of pH values (e.g., pH 2 to 12).

-

Equilibration: Add an excess amount of the hydroxide powder to each buffer solution in separate flasks.

-

Agitation: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

Separation: Separate the solid phase from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of dissolved aluminum or magnesium in the clear supernatant using a suitable analytical technique such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[25]

-

pH Measurement: Measure the final pH of the supernatant.

-

Data Analysis: Plot the logarithm of the measured concentration against the final pH to generate a solubility curve.

Dissolution Testing (USP Apparatus II)

The following is a general protocol for dissolution testing of an oral suspension based on USP <711>.[13][26][27]

-

Apparatus: USP Apparatus II (Paddle Apparatus).

-

Dissolution Medium: 900 mL of Simulated Gastric Fluid (SGF) without pepsin (0.1 N HCl, pH 1.2), maintained at 37 ± 0.5 °C.

-

Apparatus Speed: 50 rpm.

-

Sample Introduction: Introduce a accurately measured dose of the this compound suspension into the dissolution vessel.

-

Sampling: Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh medium.

-

Sample Analysis: Filter the samples and analyze for the concentration of dissolved aluminum and magnesium using a validated analytical method (e.g., AAS or ICP-OES).

-

Data Analysis: Plot the percentage of the labeled amount of each active ingredient dissolved against time to obtain the dissolution profile.

Acid-Neutralizing Capacity (USP <301>)

This test determines the total amount of acid that can be neutralized by a single dose of the antacid.

-

Sample Preparation: Accurately weigh a quantity of the well-mixed suspension equivalent to the minimum recommended dose.

-

Reaction: Add the sample to a precise volume of 1.0 N hydrochloric acid that is in excess of what the antacid can neutralize.

-

Digestion: Stir the mixture at 37 °C for a specified period (e.g., 15 minutes).

-

Back-Titration: Titrate the excess hydrochloric acid with a standardized solution of 0.5 N sodium hydroxide to a stable endpoint of pH 3.5.

-

Calculation: Calculate the number of milliequivalents (mEq) of acid consumed by the antacid dose.

Visualizations

Conclusion

The therapeutic efficacy of this compound is fundamentally governed by the solubility and dissolution kinetics of its active ingredients, aluminum hydroxide and magnesium hydroxide. Aluminum hydroxide's amphoteric nature and magnesium hydroxide's basicity allow for effective neutralization of gastric acid. Their low water solubility necessitates an acidic environment for dissolution, which in turn dictates the rate of their therapeutic action. A thorough understanding and characterization of these properties, using standardized methodologies such as those outlined in this guide, are paramount for the development, quality control, and optimization of effective and reliable antacid formulations. Further research into the quantitative dissolution profiles of combination products like this compound and the specific impact of excipients such as simethicone would provide valuable insights for future formulation development.

References

- 1. Method of Analysis for Magnesium Hydroxide | Pharmaguideline [pharmaguideline.com]

- 2. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. 不含酶的模拟胃液 Dissolution Media Concentrate, Dilute to 6L to conform to USP & EP | Sigma-Aldrich [sigmaaldrich.com]

- 6. Frontiers | Thermodynamics and Kinetics of pH-dependent Dissolution of Sparingly Soluble Alkaline Earth Hydroxides in Source-Separated Human Urine Collected in Decentralised Sanitation Systems [frontiersin.org]

- 7. Monitoring the Caustic Dissolution of Aluminum Alloy in a Radiochemical Hot Cell Using Raman Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. Magnesium hydroxide - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. usp.org [usp.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. "Magnesium Hydroxide for use in pH Neutralization Systems" [phadjustment.com]

- 18. fip.org [fip.org]

- 19. pharxmonconsulting.com [pharxmonconsulting.com]

- 20. researchgate.net [researchgate.net]

- 21. biorelevant.com [biorelevant.com]

- 22. scribd.com [scribd.com]

- 23. researchgate.net [researchgate.net]

- 24. preserve.lehigh.edu [preserve.lehigh.edu]

- 25. inis.iaea.org [inis.iaea.org]

- 26. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]

- 27. usp.org [usp.org]

Almagel: A Technical Guide to Formulation and Compositional Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formulation and compositional analysis of Almagel, a widely recognized antacid preparation. This document delves into the core components of various this compound formulations, presents detailed analytical methodologies for quality control and research purposes, and visualizes key concepts through structured diagrams.

Introduction to this compound Formulations

This compound is an over-the-counter medication primarily used to neutralize stomach acid, offering relief from heartburn, acid indigestion, and sour stomach. It is a balanced combination of aluminum hydroxide and magnesium hydroxide. Over time, different formulations have been developed to address specific symptoms, leading to the introduction of this compound A and this compound Neo.

-

This compound: The original formulation, providing antacid and cytoprotective effects.[1][2]

-

This compound A: Incorporates an anesthetic (benzocaine) to alleviate associated pain.[3]

-

This compound Neo: Includes simethicone to reduce gas and bloating.[4][5]

The primary mechanism of action involves the chemical neutralization of hydrochloric acid in the stomach by aluminum hydroxide and magnesium hydroxide. This reaction increases the gastric pH, thereby reducing the erosive potential of stomach acid on the mucous membranes of the esophagus and stomach.[2][3][6] The combination of these two metal hydroxides is strategic: aluminum hydroxide can cause constipation, while magnesium hydroxide has a laxative effect, thus balancing out potential gastrointestinal side effects.

Composition of this compound Formulations

The following tables summarize the quantitative composition of the active ingredients in standard this compound, this compound A, and this compound Neo oral suspensions. The excipients listed are commonly found in these formulations, though variations may exist between different manufacturers.

Table 1: Active Ingredients in this compound Formulations (per 5 mL of suspension)

| Active Ingredient | This compound | This compound A | This compound Neo |

| Aluminum Hydroxide Gel (as Al₂O₃) | 218 mg | 218 mg | 340 mg |

| Magnesium Hydroxide Paste (as MgO) | 75 mg | 75 mg | 395 mg |

| Benzocaine | - | 109 mg[3][6][7] | - |

| Simethicone | - | - | 36 mg[4][5] |

Note: Some formulations may express the quantity of aluminum hydroxide as dried aluminum hydroxide gel. 200mg of dried aluminum hydroxide gel is equivalent to 153mg of aluminum hydroxide.[8]

Table 2: Common Excipients in this compound Formulations

| Excipient Category | Example Excipients |

| Sweeteners / Bulking Agents | Sorbitol[5][6][7] |

| Preservatives | Methylparaben, Propylparaben, Butylparaben[6][7] |

| Thickening Agents | Hyetellose (Hydroxyethyl cellulose)[5][6] |

| Flavoring Agents | Lemon Oil, Peppermint Oil[6][8] |

| Solvents | Purified Water, Ethanol[5][6][7] |

| pH Adjusters / Buffers | Citric Acid Monohydrate[5] |

| Other | Sodium Saccharinate, Hydrogen Peroxide, Macrogol 4000, Propylene Glycol[5][6] |

Experimental Protocols for Compositional Analysis

This section provides detailed methodologies for the key experiments required for the quality control and analysis of this compound formulations, based on established pharmacopeial methods.

Assay of Aluminum Hydroxide and Magnesium Hydroxide

This procedure is based on complexometric titration as outlined in the United States Pharmacopeia (USP) monographs for Alumina and Magnesia Oral Suspension.[3][4]

Principle: The total amount of aluminum and magnesium is determined by back-titration with a standardized solution of edetate disodium (EDTA). The amount of magnesium is determined separately after masking the aluminum, and the aluminum content is then calculated by difference.

Reagents and Solutions:

-

Hydrochloric Acid (3 N and 1 N)

-

Edetate Disodium (EDTA) 0.05 M, standardized

-

Zinc Sulfate 0.05 M, standardized

-

Acetic acid-ammonium acetate buffer TS

-

Ammonia-ammonium chloride buffer TS

-

Dithizone TS

-

Eriochrome Black T indicator

-

Triethanolamine

-

Methyl Red TS

-

Ammonium Hydroxide (6 N)

Sample Preparation:

-

Accurately measure a volume of the well-shaken oral suspension equivalent to about 1200 mg of aluminum hydroxide into a beaker.

-

Add 20 mL of water and stir.

-

Slowly add 10 mL of 3 N hydrochloric acid and heat gently if necessary to aid dissolution.

-

Cool and filter the solution into a 200-mL volumetric flask.

-

Wash the filter with water into the flask, add water to volume, and mix well. This is the Assay Preparation.[7][9]

Procedure for Aluminum Hydroxide:

-

Pipette 10.0 mL of the Assay Preparation into a 250-mL beaker.

-

Add 20 mL of water.

-

With continuous stirring, add 25.0 mL of 0.05 M EDTA and 20 mL of acetic acid-ammonium acetate buffer TS.

-

Heat the solution near boiling for 5 minutes.

-

Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.

-

Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.

-

Perform a blank determination, substituting 10 mL of water for the Assay Preparation.

-

Calculate the volume of 0.05 M EDTA consumed by the aluminum and magnesium.

Procedure for Magnesium Hydroxide:

-

Pipette a volume of the Assay Preparation equivalent to about 40 mg of magnesium hydroxide into a 400-mL beaker.

-

Add 200 mL of water and 20 mL of triethanolamine, and stir.

-

Add 10 mL of ammonia-ammonium chloride buffer TS and 3 drops of Eriochrome Black T indicator solution.

-

Cool the solution to 3-4 °C in an ice bath.

-

Titrate with 0.05 M EDTA to a blue endpoint.

-

Perform a blank determination.

-

Each mL of 0.05 M EDTA is equivalent to 2.916 mg of Mg(OH)₂.[4][8]

Calculation for Aluminum Hydroxide: The amount of aluminum hydroxide is calculated from the volume of EDTA consumed in the first titration after subtracting the volume of EDTA equivalent to the magnesium hydroxide determined in the second titration. Each mL of 0.05 M EDTA is equivalent to 3.900 mg of Al(OH)₃.[3][7]

Acid-Neutralizing Capacity (ANC) Test

This protocol is based on the USP General Chapter <301>.[10][11][12]

Principle: The acid-neutralizing capacity is determined by reacting a known amount of the antacid with an excess of standardized hydrochloric acid, and then titrating the unreacted acid with a standardized solution of sodium hydroxide to a pH of 3.5.

Apparatus:

-

pH meter with a suitable electrode, standardized

-

Magnetic stirrer with a stirring bar

-

Constant temperature bath (37 ± 3 °C)

Reagents and Solutions:

-

Hydrochloric Acid (1.0 N), standardized

-

Sodium Hydroxide (0.5 N), standardized

-

Purified water, carbon dioxide-free

Procedure for Oral Suspension:

-

Shake the container of the oral suspension until the contents are uniform.

-

Accurately weigh a quantity of the uniform mixture equivalent to the minimum labeled dosage into a 250-mL beaker.

-

Add water to make a total volume of about 70 mL.

-

Place the beaker in the 37 °C water bath and stir with the magnetic stirrer for 1 minute.

-

Accurately add 30.0 mL of 1.0 N hydrochloric acid to the beaker.

-

Continue stirring for 15 minutes after the addition of the acid.

-

Immediately begin to titrate the excess hydrochloric acid with 0.5 N sodium hydroxide to a stable pH of 3.5.

-

Perform a blank titration using 70 mL of water in place of the sample.

Calculation: The acid-neutralizing capacity, in mEq per gram of sample, is calculated using the following formula: ANC = [(VHCl x NHCl) - (VNaOH x NNaOH)] / W Where:

-

VHCl is the volume, in mL, of hydrochloric acid added.

-

NHCl is the normality of the hydrochloric acid.

-

VNaOH is the volume, in mL, of sodium hydroxide used for the sample titration.

-

NNaOH is the normality of the sodium hydroxide.

-

W is the weight, in grams, of the sample taken.

Assay of Benzocaine

The following is a general HPLC method suitable for the determination of benzocaine in oral suspensions.

Principle: Benzocaine is separated from other components of the formulation by reverse-phase high-performance liquid chromatography (HPLC) and quantified by UV detection.

Chromatographic Conditions:

-

Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent)

-

Mobile Phase: A filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) in an appropriate ratio (e.g., 60:40).[13][14]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: Ambient or controlled at 25 °C

Standard Preparation:

-

Accurately weigh about 25 mg of USP Benzocaine Reference Standard into a 100-mL volumetric flask.

-

Dissolve in and dilute to volume with the mobile phase.

-

Further dilute a portion of this solution with the mobile phase to obtain a final concentration of about 0.025 mg/mL.

Sample Preparation:

-

Accurately weigh a portion of the well-shaken oral suspension, equivalent to about 25 mg of benzocaine, into a 100-mL volumetric flask.

-

Add about 50 mL of the mobile phase and sonicate for 15 minutes to dissolve the benzocaine.

-

Dilute to volume with the mobile phase and mix well.

-

Filter a portion of this solution through a 0.45-µm filter.

-

Dilute a portion of the filtered solution with the mobile phase to obtain a theoretical concentration of 0.025 mg/mL of benzocaine.

Procedure:

-

Inject equal volumes of the Standard Preparation and the Sample Preparation into the chromatograph.

-

Record the peak areas for the benzocaine peak.

-

Calculate the quantity of benzocaine in the portion of the oral suspension taken.

Assay of Simethicone

This method is based on Fourier Transform Infrared (FTIR) spectroscopy as described in the USP monograph for Simethicone.[15][16]

Principle: Simethicone, which is primarily polydimethylsiloxane (PDMS), is extracted from the suspension and its concentration is determined by measuring the absorbance at a specific wavenumber in the infrared spectrum, corresponding to a characteristic vibration of the Si-CH₃ bond.

Apparatus:

-

FTIR spectrometer

-

0.5-mm liquid sample cell

Reagents:

-

Toluene

-

Anhydrous sodium sulfate

-

USP Polydimethylsiloxane RS

Standard Preparation:

-

Prepare a series of standard solutions of USP Polydimethylsiloxane RS in toluene at known concentrations.

Sample Preparation:

-

Accurately weigh a portion of the well-shaken oral suspension containing a known amount of simethicone.

-

Extract the simethicone into toluene. This may involve shaking the suspension with toluene and separating the layers.

-

Dry the toluene extract over anhydrous sodium sulfate.

Procedure:

-

Record the infrared spectrum of the toluene blank in the 0.5-mm cell.

-

Record the infrared spectra of the standard solutions and the sample solution.

-

Measure the absorbance of the peak at approximately 1260 cm⁻¹ for each solution.

-

Plot a calibration curve of absorbance versus concentration for the standard solutions.

-

Determine the concentration of simethicone in the sample solution from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of this compound's composition and mechanism of action.

Caption: Mechanism of action of this compound in neutralizing stomach acid.

Caption: Relationship between different this compound formulations.

Caption: General analytical workflow for this compound composition analysis.

References

- 1. Alumina and Magnesia Oral Suspension [doi.usp.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. trungtamthuoc.com [trungtamthuoc.com]

- 5. metrohm.com [metrohm.com]

- 6. Determination of acid-neutralizing capacity according to USP general chapter <301> | Separation Science [sepscience.com]

- 7. pharmacopeia.cn [pharmacopeia.cn]

- 8. trungtamthuoc.com [trungtamthuoc.com]

- 9. drugfuture.com [drugfuture.com]

- 10. metrohm.com [metrohm.com]

- 11. uspbpep.com [uspbpep.com]

- 12. news-medical.net [news-medical.net]

- 13. uspbpep.com [uspbpep.com]

- 14. drugfuture.com [drugfuture.com]

- 15. researchgate.net [researchgate.net]

- 16. ftp.uspbpep.com [ftp.uspbpep.com]

Methodological & Application

Almagel Analogs as a Drug Delivery Vehicle for Hydrophobic Drugs: Application Notes and Protocols

Introduction

The term "Almagel" is most commonly associated with a commercially available antacid containing aluminum hydroxide and magnesium hydroxide. However, in a research and drug development context, the components of this compound, particularly aluminum, can be integral to the formation of hydrogel networks. These aluminum-containing hydrogels, along with a broader class of advanced hydrogel systems, are showing significant promise as versatile platforms for the controlled delivery of hydrophobic drugs. Hydrophobic active pharmaceutical ingredients (APIs) often face challenges in formulation due to their poor solubility in aqueous environments, which can limit their bioavailability and therapeutic efficacy. Hydrogels, with their three-dimensional porous structure, can be engineered to encapsulate and release these drugs in a sustained manner.